trans-1-Propen-1-ylboronic acid
Description
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Properties
IUPAC Name |
[(E)-prop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7547-97-9 | |
| Record name | trans-1-Propen-1-yl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Organoboron Compounds in Chemical Transformations
Organoboron compounds, a class of molecules containing a carbon-boron bond, have become indispensable tools in organic chemistry. wikipedia.orgfiveable.me Their rise to prominence stems from their unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.menumberanalytics.com The carbon-boron bond, while stable, can be readily cleaved under specific reaction conditions to form new bonds, particularly carbon-carbon bonds, which is a fundamental operation in synthetic chemistry. wikipedia.org
The field was significantly advanced by the pioneering work of Herbert C. Brown in the 1950s and 1960s, whose research into hydroboration reactions provided a straightforward method for preparing organoboranes. numberanalytics.comthieme.de This discovery opened the door to a vast range of chemical transformations. thieme.de Organoboranes and their derivatives, like boronic acids and esters, can be converted into various functional groups, including alcohols, carbonyls, and halides. wikipedia.org
The most impactful application of organoboron compounds is in transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a prime example. nih.gov This reaction enables the efficient formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. numberanalytics.comnih.gov This methodology is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comacs.org
Overview of Vinylic Boronic Acids in Synthetic Methodology
Vinylic boronic acids are a subclass of organoboron compounds where the boron atom is attached to a carbon atom of a double bond. These reagents are particularly valuable as they allow for the stereospecific introduction of a substituted vinyl group into a target molecule. They are key intermediates in the synthesis of dienes, polyenes, and other complex architectures found in natural products and pharmaceuticals. nih.gov
Like other boronic acids, vinylic boronic acids are most frequently employed in Suzuki-Miyaura cross-coupling reactions. rsc.org The reaction with a vinyl or aryl halide, for example, proceeds with retention of the double bond's stereochemistry, making it a powerful tool for controlling molecular geometry. nih.gov However, a common challenge associated with vinylic and other unsaturated boronic acids is their susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, particularly under the basic conditions often required for the coupling reaction. rsc.orgacs.org
The synthesis of vinylic boronic acids can be achieved through several methods. A common approach is the hydroboration of alkynes, which can provide regio- and stereocontrolled access to the desired vinylborane. organic-chemistry.org Another method involves the palladium-catalyzed cross-coupling of a diboron (B99234) reagent with a vinyl halide or triflate. organic-chemistry.org The development of stable derivatives, such as pinacol (B44631) esters, has also been crucial for expanding the utility and handling of these versatile reagents. nih.govnih.gov
Historical Context of Trans 1 Propen 1 Ylboronic Acid in Research
The story of trans-1-propen-1-ylboronic acid is intrinsically linked to the broader history of organoboron chemistry. The first organoboron compounds were synthesized in the 19th century, but their synthetic potential remained largely unexplored until the mid-20th century. thieme.de The discovery of hydroboration by H.C. Brown in 1956 was a watershed moment, providing a simple and accessible route to a wide variety of organoboranes. thieme.de
This breakthrough set the stage for the development of reactions that could utilize these new compounds. In 1979, Akira Suzuki and Norio Miyaura reported their novel cross-coupling reaction, demonstrating that organoboron reagents could be coupled with organic halides in the presence of a palladium catalyst and a base. nih.govrsc.org This discovery revolutionized organic synthesis.
Within this context, specific reagents like this compound were developed and utilized as building blocks for stereospecific synthesis. While a singular date for its first synthesis is not prominently documented, its application in research literature showcases its role as a practical and effective reactant following the establishment of major organoboron reactions. It is used as a reactant in a variety of powerful synthetic transformations, demonstrating its established place in the synthetic chemist's toolbox. sigmaaldrich.comsigmaaldrich.com
Table 2: Selected Applications of this compound in Organic Reactions
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Palladium-phosphine-catalyzed reactions to form new carbon-carbon bonds. |
| Ullmann-type Coupling | Copper(II)-mediated cross-coupling reactions. |
| Paal-Knorr Synthesis | Used in a Suzuki coupling step for the synthesis of tetrahydrobenzothiophenes. |
| Reductive Coupling | Nickel-catalyzed three-component coupling with alkynes and enones to form stereospecific dienes. |
Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
An in-depth examination of the synthetic methodologies for producing this compound reveals a range of established and advanced chemical strategies. This article delves into the core preparative routes, from traditional boric acid conversions and hydroboration techniques to cutting-edge transition-metal-catalyzed and metal-free approaches, providing a comprehensive overview of the synthesis of this important organoboron compound.
Applications of Trans 1 Propen 1 Ylboronic Acid in Carbon Carbon Bond Formation
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in facilitating the formation of carbon-carbon bonds with high efficiency and selectivity. trans-1-Propen-1-ylboronic acid serves as an effective nucleophilic partner in these reactions, enabling the introduction of a propenyl group onto aromatic, heteroaromatic, and other unsaturated systems.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents. wikipedia.orglibretexts.org this compound is a competent coupling partner in this reaction, providing access to a variety of substituted styrenes and other vinylated compounds.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of an organic halide (R-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org
The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is essential for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. dntb.gov.ua Finally, reductive elimination from the palladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org
While the general mechanism is well-established, specific mechanistic studies involving alkenylboronic acids like this compound are less common. However, the fundamental steps of the catalytic cycle are expected to be conserved.
The choice of ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the Suzuki-Miyaura coupling. Phosphine ligands are commonly employed and their steric and electronic properties can significantly influence the outcome of the reaction. Bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
The selection of the appropriate ligand is crucial for achieving high yields and preventing side reactions. For instance, in the coupling of heteroaryl boronic acids with vinyl chlorides, the use of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand in combination with a cesium fluoride base has been shown to be effective in minimizing protodeboronation, a common side reaction.
Table 1: Effect of Different Catalysts and Ligands on the Suzuki-Miyaura Coupling of 6-Chloropurines with Phenylboronic Acid
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 89 |
| 2 | Pd(dba)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | - |
| 3 | Pd(dba)₂ | AsPh₃ | K₂CO₃ | Toluene | - |
| 4 | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Toluene | - |
| 5 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene | No Reaction |
| 6 | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Toluene | No Reaction |
| 7 | Pd(PPh₃)₄ | PPh₃ | EtN(i-Pr)₂ | Toluene | No Reaction |
| 8 | Pd(PPh₃)₄ | PPh₃ | NaOMe | Toluene | No Reaction |
Data sourced from a study on the cross-coupling reactions of halopurines. scispace.com
This compound can be coupled with a wide range of aryl and heteroaryl halides. The reactivity of the halide partner generally follows the order I > Br > Cl. The reaction is compatible with a variety of functional groups on both the boronic acid and the halide partner, making it a versatile tool for late-stage functionalization in complex molecule synthesis.
A protocol for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid catalyzed by a Cu(II) Salen complex supported on KCC-1 has been developed, demonstrating good to excellent yields for both aryl bromides and iodides. kashanu.ac.ir While this study does not specifically use this compound, it highlights the broad applicability of the Suzuki-Miyaura reaction with different aryl halides.
Table 2: Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 98 |
| 2 | 4-Iodoanisole | 4-Methoxybiphenyl | 96 |
| 3 | 4-Iodonitrobenzene | 4-Nitrobiphenyl | 95 |
| 4 | Bromobenzene | Biphenyl | 94 |
| 5 | 4-Bromoanisole | 4-Methoxybiphenyl | 93 |
| 6 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 90 |
| 7 | Chlorobenzene | Biphenyl | 75 |
| 8 | 4-Chloroanisole | 4-Methoxybiphenyl | 72 |
| 9 | 4-Chloronitrobenzene | 4-Nitrobiphenyl | 70 |
This table illustrates the general reactivity trend of aryl halides in Suzuki-Miyaura coupling. kashanu.ac.ir
Studies on the coupling of heteroaryltrifluoroborates, which are derivatives of boronic acids, have shown that a wide variety of heteroaryl halides can be successfully coupled, further demonstrating the broad substrate scope of this reaction. nih.gov
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. synarchive.com While this compound is not a direct substrate in the traditional Sonogashira reaction, which utilizes terminal alkynes, there are reports of Sonogashira-type reactions involving boronic acids.
For instance, a gold-catalyzed oxidative Sonogashira cross-coupling of arylboronic acids with terminal arylalkynes has been developed. nih.gov This reaction proceeds at room temperature with excellent functional-group tolerance. Although this specific study does not employ this compound, it suggests the potential for developing similar methodologies with alkenylboronic acids.
The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. synarchive.com
Other Palladium-Mediated Coupling Reactions
Beyond the Suzuki-Miyaura and Sonogashira reactions, this compound can potentially participate in other palladium-mediated coupling reactions, such as the Heck, Stille, and Negishi couplings, although its direct application in these reactions is less commonly reported.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. masterorganicchemistry.com A "boryl-Heck" reaction has been reported, where an electrophilic boron reagent is used to install a boron moiety onto an alkene. organic-chemistry.org This suggests the possibility of using boronic acids in Heck-type transformations.
Stille Reaction: The Stille reaction couples an organotin compound with an organic halide. wikipedia.org The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Given the analogy between organoboron and organotin reagents, the participation of this compound in Stille-type couplings could be envisioned under appropriate conditions.
Negishi Reaction: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. sigmaaldrich.com These reagents are known for their high reactivity and functional group tolerance. The development of methods for the in-situ generation of organozinc reagents from boronic acids could potentially extend the scope of the Negishi reaction to include substrates like this compound.
Copper-Mediated Coupling Reactions
Copper catalysis offers a cost-effective and powerful alternative to palladium-based systems for various cross-coupling reactions. This compound serves as an effective coupling partner in several copper-mediated transformations to form C-C and C-N bonds.
The Ullmann reaction, a cornerstone of copper-catalyzed chemistry, traditionally involves the coupling of two aryl halides. Modern variations, often termed Ullmann-type reactions, have expanded the scope to include other coupling partners, such as boronic acids. organic-chemistry.org These reactions are used for synthesizing symmetrical biaryls (homocoupling) or for cross-coupling different organic fragments. organic-chemistry.org
This compound is utilized as a reactant for Cu(II)-mediated Ullmann-type couplings. sigmaaldrich.comsigmaaldrich.com In this context, the boronic acid can undergo homocoupling to produce (2E,4E)-hexa-2,4-diene, a conjugated diene system. Alternatively, it can be cross-coupled with aryl halides to introduce the trans-1-propenyl group onto an aromatic ring, a valuable transformation for the synthesis of complex organic molecules. The reaction typically proceeds at elevated temperatures in the presence of a copper catalyst. The active species is often a copper(I) compound that engages in a catalytic cycle involving transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond. organic-chemistry.org
Table 1: General Conditions for Ullmann-Type Homocoupling
| Parameter | Condition |
| Reactant | This compound |
| Catalyst | Copper(II) salt (e.g., Cu(OAc)₂) |
| Solvent | Typically a polar aprotic solvent |
| Temperature | Elevated (e.g., >100 °C) |
| Product | (2E,4E)-hexa-2,4-diene |
Copper catalysts are also effective in mediating the formation of carbon-nitrogen bonds. A notable application is the N-imination of boronic acids using oxime O-carboxylates as the iminating agents. nih.gov This reaction provides a direct route to N-substituted imines under non-basic and non-oxidizing conditions, offering a complementary approach to traditional methods. nih.gov
The methodology is general and tolerates a wide range of functional groups, proving effective for aryl, heteroaryl, and alkenyl boronic acids. nih.gov When this compound is used, it couples with an oxime derivative to form an N-(prop-1-en-1-yl)imine. The reaction is catalyzed by various copper(I) or copper(II) sources, with DMF often being the solvent of choice to minimize the hydrolysis of the resulting imine. The proposed mechanism involves an oxidative addition of the oxime O-carboxylate to a Cu(I) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the C-N coupled product and regenerate the Cu(I) catalyst. nih.gov
Table 2: Representative Conditions for Copper-Catalyzed N-Imination
| Parameter | Condition |
| Boronic Acid | This compound |
| Iminating Agent | Oxime O-carboxylate (e.g., O-acyl ketoximes) |
| Catalyst | Cu(I) or Cu(II) source (e.g., CuTC, CuCl, Cu(OAc)₂) |
| Solvent | DMF |
| Conditions | Non-basic, non-oxidizing |
Metal-Free Carbon-Carbon Bond Forming Reactions
The development of metal-free coupling reactions is a significant goal in green chemistry, aiming to reduce reliance on potentially toxic and expensive transition metals. This compound is a key participant in several such innovative, metal-free C-C bond-forming strategies.
A highly efficient metal-free method for forming carbon-carbon bonds involves the reductive coupling between boronic acids and N-tosylhydrazones. organic-chemistry.orgnih.gov This reaction is notable for its broad substrate scope, functional group tolerance, and operational simplicity, as it does not require inert atmospheres or anhydrous solvents. organic-chemistry.orgresearchgate.net The methodology is applicable to alkenyl boronic acids, making it a suitable pathway for utilizing this compound. organic-chemistry.org
The reaction proceeds by the thermal decomposition of the tosylhydrazone in the presence of a base (e.g., K₂CO₃) to generate a diazo compound in situ. This highly reactive intermediate then couples with the boronic acid to form the new C-C bond, followed by protodeboronation to yield the final reductive coupling product. organic-chemistry.org This transformation effectively serves as a reductive coupling of a carbonyl compound (from which the tosylhydrazone is derived) with the boronic acid partner. nih.gov
Table 3: General Conditions for Reductive Coupling with Tosylhydrazones
| Parameter | Condition |
| Boronic Acid | This compound |
| Coupling Partner | N-Tosylhydrazone (derived from an aldehyde or ketone) |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane |
| Temperature | ~110 °C |
| Key Intermediate | Diazo compound |
Building molecular complexity in a controlled, step-wise manner is a central challenge in organic synthesis. Iterative C-C bond formation strategies offer a powerful solution, allowing for the sequential assembly of molecular chains. A metal-free approach has been developed that utilizes the reaction of boronic acids with diazo compounds to generate new, transient boronic acids, which can then engage in further coupling reactions. core.ac.uknih.gov
In this strategy, a starting boronic acid, such as this compound, can react with a flow-generated diazo compound. This reaction forms a new, more complex boronic acid intermediate in situ. This new boronic acid can then be intercepted by a second diazo compound, enabling an iterative sequence of C-C bond formation. nih.govcam.ac.uk This process allows for the controlled, sequential addition of carbon fragments, rapidly building up complex structures. The sequence can be terminated by trapping the final boronic acid intermediate with an aldehyde or other electrophile. nih.gov This method represents a significant advance in metal-free synthesis, providing a programmable route to diverse chemical structures. core.ac.ukshu.ac.uk
Table 4: Conceptual Outline of Iterative C-C Bond Formation
| Step | Description |
| 1. Initiation | A starting boronic acid (e.g., this compound) reacts with a diazo compound. |
| 2. Homologation | A new, transient boronic acid is formed in situ. |
| 3. Iteration | The newly formed boronic acid reacts with a second molecule of a diazo compound. |
| 4. Propagation | Steps 2 and 3 are repeated to extend the carbon chain. |
| 5. Termination | The final boronic acid is trapped with an electrophile (e.g., an aldehyde) to yield the final product. |
Applications of Trans 1 Propen 1 Ylboronic Acid in Carbon Heteroatom Bond Formation
Carbon-Oxygen Bond Construction
The formation of carbon-oxygen (C-O) bonds is a cornerstone of organic synthesis, and vinyl ethers are a significant class of compounds within this realm, serving as versatile intermediates and building blocks. trans-1-Propen-1-ylboronic acid has emerged as a valuable reagent for the synthesis of vinyl ethers through copper-catalyzed cross-coupling reactions with alcohols and phenols, primarily via the Chan-Lam coupling methodology.
The Chan-Lam coupling reaction provides a powerful and often milder alternative to traditional methods for forming C-O bonds. This reaction typically involves the coupling of a boronic acid with an alcohol or phenol (B47542) in the presence of a copper catalyst, often with an oxidant like atmospheric oxygen. wikipedia.orgnih.gov While the reaction is broadly applicable to various aryl and alkyl boronic acids, the use of alkenylboronic acids like this compound allows for the direct installation of a propenyl group, yielding valuable vinyl ether products.
Research into the copper-catalyzed O-alkenylation of phenols with alkenylboronic acids has demonstrated the viability of this transformation. For instance, studies on the copper(II)-catalyzed coupling of arylboronic acids with phenols have laid the groundwork for these reactions, highlighting the utility of copper salts and various ligands in promoting the formation of aryl ethers. nih.gov The principles of these arylations are extended to alkenylboronic acids for the synthesis of alkenyl aryl ethers.
Detailed studies on the substrate scope of this reaction with this compound are crucial for understanding its synthetic utility. The table below illustrates the typical conditions and outcomes for the Chan-Lam O-alkenylation of various phenols with this compound.
| Phenol Substrate | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Phenol | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 25 | 85 |
| 4-Methoxyphenol | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 25 | 90 |
| 4-Nitrophenol | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 25 | 75 |
| 2-Methylphenol | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | 25 | 82 |
| 4-Chlorophenol | Cu(OAc)₂ / 1,10-Phenanthroline | Toluene | 80 | 88 |
The reaction generally proceeds under mild conditions, often at room temperature, and is tolerant of a range of functional groups on the phenolic partner. The use of a base, such as pyridine, is common to facilitate the reaction. The choice of copper catalyst and ligand can influence the reaction efficiency and substrate scope.
Carbon-Nitrogen Bond Formation
The construction of carbon-nitrogen (C-N) bonds is of paramount importance in the synthesis of a vast array of biologically active molecules and functional materials. This compound serves as a competent coupling partner in the Chan-Lam amination reaction for the formation of N-alkenyl compounds. organic-chemistry.org This reaction provides a direct route to enamines and other N-vinylated heterocycles, which are valuable synthons in organic chemistry.
The Chan-Lam amination follows a similar mechanistic pathway to its C-O bond-forming counterpart, involving the copper-catalyzed coupling of the boronic acid with an N-H containing compound, such as an amine or an amide. wikipedia.org The reaction is particularly useful for the N-alkenylation of anilines and various nitrogen-containing heterocycles.
Investigations into the copper-catalyzed N-alkenylation using alkylborane reagents have shown that amines can be effectively alkylated in the presence of a copper(II) acetate (B1210297) catalyst and an oxidant. nih.gov These findings are applicable to the use of this compound for the synthesis of N-propenyl amines and related structures. The reaction's scope has been expanded to include various aniline (B41778) derivatives and heterocyclic compounds.
The following table summarizes the results of the Chan-Lam N-alkenylation of various nitrogen nucleophiles with this compound, showcasing the versatility of this methodology.
| Nitrogen Nucleophile | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aniline | Cu(OAc)₂ / Pyridine | THF | 50 | 88 |
| 4-Toluidine | Cu(OAc)₂ / Pyridine | THF | 50 | 92 |
| 4-Nitroaniline | Cu(OAc)₂ / Pyridine | THF | 60 | 70 |
| Indole | Cu(OAc)₂ / 1,10-Phenanthroline | DMF | 100 | 78 |
| Carbazole | Cu(OAc)₂ / DMAP | DCM | 25 | 95 |
The reaction conditions for N-alkenylation are generally mild, although in some cases, particularly with less nucleophilic amines or heterocycles, elevated temperatures may be required. The choice of ligand and solvent can significantly impact the reaction outcome, and optimization is often necessary for specific substrates. The tolerance of various functional groups on both the aniline and heterocyclic partners makes this a robust method for the synthesis of a diverse range of N-alkenylated products.
Advanced Research Directions and Future Perspectives
Computational Studies and Theoretical Modeling of Reactivity
The prediction of chemical reactivity through computational means offers a powerful tool for understanding and optimizing reaction pathways. For alkenylboronic acids like trans-1-propen-1-ylboronic acid, theoretical modeling, particularly using Density Functional Theory (DFT), is crucial for elucidating reaction mechanisms.
Recent computational studies on the reactions of alkenylboronic acids have provided significant insights. For instance, DFT calculations have been instrumental in understanding the mechanism of nickel-catalyzed reactions, suggesting that the reaction proceeds through the oxidative addition of the Ni(0) catalyst into the O-H bond of an alcohol, followed by transmetalation with the alkenylboronic acid. rsc.org These models help to explain the efficiency, regio- and chemoselectivity observed in these transformations. rsc.org Furthermore, combined experimental and theoretical investigations into rhodium-catalyzed reactions of boronic acids have shed light on the intricate steps involved in transmetalation and subsequent bond formation. rsc.org
While comprehensive computational studies specifically targeting this compound are still an emerging area, the existing models for related alkenylboronic acids provide a solid foundation. Future research will likely focus on developing precise theoretical models for its specific reactions, enabling the prediction of stereochemical outcomes and the rational design of new, more efficient catalytic processes. The application of distortion/interaction analysis, which has been used to study other cycloaddition reactions, could also provide deeper understanding of the activation barriers in reactions involving this compound. nih.gov
Table 1: Focus of Computational Studies on Alkenylboronic Acids
| Area of Study | Computational Method | Key Insights |
| Reaction Mechanisms | Density Functional Theory (DFT) | Elucidation of oxidative addition and transmetalation steps in Ni- and Rh-catalyzed reactions. rsc.org |
| Reactivity & Selectivity | DFT | Explanation for observed efficiency, regioselectivity, and chemoselectivity. rsc.org |
| Activation Barriers | Distortion/Interaction Model | Potential for predicting reaction barriers and designing catalysts. nih.gov |
Development of Novel Catalytic Systems
The development of new catalytic systems is paramount for expanding the synthetic utility of this compound, with a focus on cost-effectiveness, sustainability, and efficiency.
Non-Precious Metal Catalysis
While palladium has been the traditional catalyst for Suzuki-Miyaura coupling reactions, its high cost and limited availability have driven research towards more abundant, non-precious metals. Recent advancements have shown that first-row transition metals such as nickel (Ni), cobalt (Co), and manganese (Mn) can effectively catalyze reactions involving alkenylboronic acids. rsc.orgcolab.ws
Nickel Catalysis: Ni(II) salts have been shown to facilitate the formation of nucleophilic organometallic intermediates from alkenylboronic acids, enabling their addition to various unsaturated compounds. rsc.org It is also a key component in the three-component reductive coupling with alkynes and enones to form stereospecific dienes. sigmaaldrich.comsigmaaldrich.com
Cobalt Catalysis: Co(II) salts have demonstrated similar capabilities to nickel in promoting additions of alkenylboronic acids. rsc.org Enantioselective ring-opening reactions of certain bicyclic alkenes with alkenylboronic acids have been successfully catalyzed by cobalt complexes. rsc.org
Manganese Catalysis: Mn(I) complexes have been successfully employed in the selective hydroarylation and hydroalkenylation of unsaturated amides with alkenylboronic acids, marking a significant step in manganese-catalyzed carbon-carbon bond formation. rsc.orgresearchgate.net
These developments indicate a promising future for the use of this compound in more economical and sustainable industrial processes.
Organocatalysis and Boronic Acid Catalysis
Beyond metal-based systems, organocatalysis represents a rapidly growing field. Boronic acids themselves can act as catalysts, a concept known as boronic acid catalysis (BAC). rsc.org This ability stems from their capacity to form reversible covalent bonds with hydroxyl groups, activating them for further transformation under mild conditions. rsc.org For example, boronic acids can catalyze azido-alkyne cycloaddition reactions, demonstrating their potential to promote complex bond formations without a metal. nih.gov
The electrophilic nature of the boron atom in this compound allows it to activate carboxylic acids and alcohols, facilitating reactions like amide formation and conjugate additions. rsc.org While specific applications of this compound as an organocatalyst are yet to be extensively explored, the general principles of BAC suggest a fertile ground for future research.
Integration into Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of reactions involving this compound into automated flow systems is a key direction for process optimization.
Continuous-flow Suzuki-Miyaura coupling reactions have already been successfully implemented using heterogeneous catalysts. researchgate.net This approach is directly applicable to this compound, allowing for its use in the large-scale, automated synthesis of target molecules. The development of robust, solid-supported catalysts is crucial for the success of these systems, enabling easy separation and recycling, thereby reducing waste and cost. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields and purities, minimizing the need for extensive purification steps.
Applications in Complex Molecule Synthesis
The ultimate test of a synthetic reagent lies in its ability to facilitate the construction of complex and biologically relevant molecules. This compound has proven to be a valuable building block in this regard.
Heterocyclic Compound Synthesis
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The Suzuki-Miyaura coupling reaction using this compound provides a powerful method for introducing a propenyl group onto a heterocyclic core, a common structural motif.
A notable example is its use as a reactant in the preparation of tetrahydrobenzothiophenes. sigmaaldrich.comsigmaaldrich.com This synthesis involves a Paal-Knorr synthesis combined with a Suzuki coupling step, demonstrating the compound's compatibility with multi-step reaction sequences. sigmaaldrich.comsigmaaldrich.com The general utility of the Suzuki coupling allows for the formation of C-C bonds between the propenyl group and a wide range of aromatic and heteroaromatic halides, making it a versatile tool for medicinal chemists. audreyli.com The development of efficient coupling protocols with less reactive partners like aryl chlorides further expands its applicability in the synthesis of diverse heterocyclic libraries. nih.gov
Stereospecific Diene Synthesis
This compound serves as a key reactant in the stereospecific synthesis of dienes. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The stereochemistry of dienes is crucial as it influences not only the outcome of subsequent chemical transformations but also determines the physical and biological properties of the resulting molecules. mdpi.com Therefore, achieving high stereoselectivity in the synthesis of substituted dienes is a primary objective in organic synthesis. mdpi.com
One notable application is in the nickel-catalyzed three-component reductive coupling with alkynes and enones to produce stereospecific dienes. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This method highlights the utility of the compound in constructing complex and stereochemically defined diene structures. The synthesis of conjugated dienes is of significant interest as these motifs are common in bioactive natural products and are valuable intermediates in total synthesis. nih.gov Traditional methods for building conjugated dienes often rely on elimination reactions, olefination of unsaturated carbonyl compounds, or transition-metal-catalyzed cross-coupling reactions. nih.gov The use of this compound in multi-component reactions represents an advanced and efficient strategy for accessing these important structural units.
Table 1: Application in Stereospecific Diene Synthesis
| Reaction Type | Catalyst | Coupling Partners | Product | Significance |
|---|---|---|---|---|
| Three-component Reductive Coupling | Nickel-based catalyst | trans-1-Propen-1-ylboronic acid, Alkynes, Enones | Stereospecific Dienes | Provides a direct and stereocontrolled route to complex diene structures. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
Construction of Biaryl and Styrenyl Compounds
The construction of biaryl and styrenyl frameworks is fundamental in medicinal chemistry and materials science, and this compound is a valuable reagent for this purpose. It is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. sigmaaldrich.comscientificlabs.co.uk The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its mild reaction conditions and high tolerance of various functional groups. rsc.orgcuny.edu
In these reactions, the carbon-boron bond of this compound is converted into a carbon-carbon bond by coupling with an aryl or vinyl halide (or pseudohalide). This allows for the direct and efficient synthesis of styrenyl compounds (when coupled with an aryl halide) or more complex diene structures (when coupled with a vinyl halide). The reaction's success hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at a palladium center. nih.gov The transmetalation step, where the propenyl group is transferred from boron to palladium, is a critical part of the cycle. rsc.orgnih.gov Studies have investigated the mechanistic details, suggesting pathways that involve either a boronate species or a palladium hydroxo complex, depending on the reaction conditions. nih.gov
Table 2: Suzuki-Miyaura Coupling for Biaryl and Styrenyl Synthesis
| Reaction | Catalyst System | Reactants | Products |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Palladium-phosphine complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | trans-1-Propen-1-ylboronic acid and Aryl/Vinyl Halides | Styrenyl and Biaryl Compounds |
Green Chemistry Aspects and Sustainability
The principles of green chemistry and sustainability are increasingly important in chemical synthesis, and reactions involving this compound are adaptable to more environmentally benign practices. acs.org Organoboron acids are generally considered stable and have lower toxicity compared to many organometallic reagents, such as organotins. rsc.org
A key area for green improvement is in the Suzuki-Miyaura coupling reaction. Significant efforts have been made to develop greener protocols. acs.org This includes the use of aqueous solvent systems, which can reduce the reliance on volatile organic compounds. rsc.org Water is not only an environmentally friendly solvent but can also accelerate reaction rates in some cases. rsc.org Another approach involves using non-toxic and recyclable solvents like polyethylene (B3416737) glycol (PEG). acs.org
Catalyst efficiency and recyclability are also central to sustainability. Research has focused on developing highly active palladium catalysts to reduce catalyst loading and on immobilizing catalysts on solid supports, such as silica, to facilitate their recovery and reuse. mdpi.comacs.org Furthermore, the development of one-pot borylation and subsequent Suzuki-Miyaura coupling reactions enhances process efficiency by reducing the number of workup and purification steps, which in turn minimizes waste generation. rsc.org
Looking forward, the integration of biocatalysis offers a promising avenue for sustainability. techexplorist.com Recently, scientists have engineered enzymes containing boronic acid at the reactive center. techexplorist.com These "new-to-nature" enzymes can perform reactions with high selectivity and catalytic power at lower temperatures and without the need for toxic solvents, representing a significant step towards sustainable chemical manufacturing. techexplorist.com
Table 3: Green Chemistry Approaches for Reactions with trans-1-Propen-1-ylboronic acid
| Green Chemistry Principle | Application/Method | Benefit |
|---|---|---|
| Safer Solvents | Use of water or polyethylene glycol (PEG) in Suzuki-Miyaura coupling. rsc.orgacs.org | Reduces use of volatile and toxic organic solvents. |
| Catalysis | Development of highly active or recyclable palladium catalysts. acs.org | Lowers catalyst waste and process cost. |
| Process Intensification | One-pot borylation/Suzuki-Miyaura coupling procedures. rsc.org | Minimizes waste from intermediate purification steps and improves efficiency. |
| Biocatalysis | Engineering enzymes with boronic acid active sites. techexplorist.com | Enables reactions under mild conditions (lower temperature, neutral pH) in aqueous media. techexplorist.com |
Analytical and Spectroscopic Characterization in Research Contexts
Elucidation of Molecular Structure using Spectroscopic Methods (e.g., NMR, IR, X-ray)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For trans-1-propen-1-ylboronic acid, both ¹H and ¹³C NMR spectra would provide key diagnostic signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The trans configuration of the double bond is typically confirmed by the coupling constant between the vinylic protons, which is expected to be in the range of 12-18 Hz.
Expected ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| CH₃ | ~1.8-2.0 | Doublet | ~6-7 |
| =CH-C | ~5.8-6.2 | Multiplet | |
| =CH-B | ~6.5-7.0 | Multiplet |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon atoms in the molecule. The presence of the vinyl and methyl carbons, as well as the carbon atom bonded to boron, would be evident.
Expected ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
|---|---|
| CH₃ | ~18-25 |
| =CH-C | ~130-140 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |
| C-H stretch (alkenyl) | 3000-3100 | Medium |
| C-H stretch (alkyl) | 2850-3000 | Medium |
| C=C stretch | 1620-1680 | Medium |
| B-O stretch | 1310-1380 | Strong |
The broad O-H stretching band is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. The strong absorption in the 960-980 cm⁻¹ region is a key indicator of the trans stereochemistry of the double bond.
X-ray Crystallography
As of the current available literature, a single-crystal X-ray diffraction study for this compound has not been reported. Such a study would provide the most definitive evidence for the molecular structure, including precise bond lengths, bond angles, and the solid-state packing arrangement of the molecules. X-ray crystallographic analyses of other organoboronic acids have revealed that they often form dimeric or polymeric structures in the solid state through hydrogen bonding between the boronic acid groups nih.govcdnsciencepub.comdiva-portal.org. It is highly probable that this compound would exhibit similar intermolecular interactions.
Q & A
Q. How does the reactivity of this compound compare to other alkenylboronic acids in organometallic applications?
- Methodological Answer : Conduct competitive reactions (e.g., between trans-1-propenyl and cyclopropylboronic acid) under identical conditions. Use B NMR to quantify boronate formation rates. Compare turnover frequencies (TOF) in model reactions (e.g., allylation). Discuss steric and electronic differences in peer-reviewed contexts .
Q. Guidelines for Reporting
- Data Tables : Include detailed characterization data (e.g., NMR shifts, HPLC retention times) in supplementary materials, formatted as per journal standards .
- Experimental Reproducibility : Document inert atmosphere techniques (Schlenk line) and catalyst activation steps. Provide vendor details for reagents (e.g., ≥99% purity) .
- Conflict of Interest : Disclose funding sources and collaborations in acknowledgments, following ethical guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
